molecular formula C14H13BrClNO B5003606 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88654-93-7

2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B5003606
CAS No.: 88654-93-7
M. Wt: 326.61 g/mol
InChI Key: HIELOUZGQULWCY-UHFFFAOYSA-N
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Description

2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a useful research compound. Its molecular formula is C14H13BrClNO and its molecular weight is 326.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.98690 g/mol and the complexity rating of the compound is 329. The solubility of this chemical has been described as 26.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-8-10-7-12(14(2,15)16)18-13(10)9-5-3-4-6-11(9)17-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELOUZGQULWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1CC(O3)C(C)(Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386704
Record name Furo[3,2-c]quinoline, 2-(1-bromo-1-chloroethyl)-2,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88654-93-7
Record name Furo[3,2-c]quinoline, 2-(1-bromo-1-chloroethyl)-2,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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